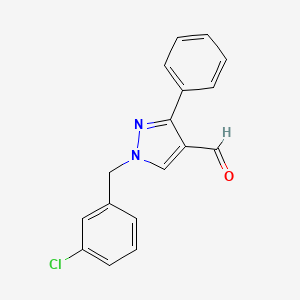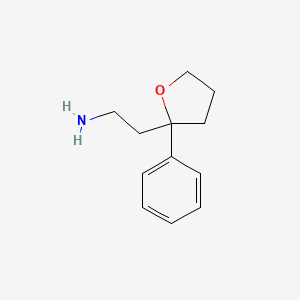
1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorobenzyl group and a phenyl group attached to the pyrazole ring, along with an aldehyde functional group at the fourth position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl bromide with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple the chlorobenzyl group with the pyrazole ring . The reaction conditions are generally mild and environmentally benign, making this method attractive for industrial production.
Analyse Des Réactions Chimiques
1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Applications De Recherche Scientifique
1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: It is explored as a lead compound in drug discovery programs. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modulation of protein function. The chlorobenzyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a similar structure but with the chlorine atom at the fourth position of the benzyl group. The positional isomerism can lead to differences in reactivity and biological activity.
1-(3-bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: The bromine atom in place of chlorine can affect the compound’s reactivity and interactions with molecular targets.
1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: The presence of a methyl group on the phenyl ring can influence the compound’s chemical properties and biological activity.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCYGILSPMWUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)




![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)



![6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2994149.png)
![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)


![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)
